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Introduction
Ozanimod is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment

of relapsing forms of multiple sclerosis and ulcerative colitis.[1][2][3][4] Its therapeutic effects

are mediated through the modulation of S1P receptors 1 and 5 (S1P1 and S1P5), which play a

crucial role in lymphocyte trafficking.[3][5] Upon oral administration, Ozanimod undergoes

extensive metabolism, leading to the formation of several circulating metabolites, some of

which are pharmacologically active.[6][7] This technical guide provides an in-depth focus on

RP101442, a notable active metabolite of Ozanimod. While considered a minor metabolite in

terms of systemic exposure, its activity at the S1P1 receptor contributes to the overall

pharmacological profile of Ozanimod.[8][9]

Metabolic Pathway and Formation of RP101442
Ozanimod is metabolized through multiple enzymatic pathways, including oxidation,

dealkylation, and N-acetylation.[6][7] The formation of RP101442 is a secondary metabolic

step, originating from the primary metabolite RP101075. The metabolic cascade leading to

RP101442 is as follows:

Formation of RP101075: Ozanimod is first metabolized via dealkylation, a reaction

predominantly mediated by the cytochrome P450 enzyme CYP3A4, to form the intermediate

metabolite RP101075.[6][7]
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N-acetylation to RP101442: RP101075 subsequently undergoes N-acetylation, catalyzed by

N-acetyltransferase 2 (NAT-2), to yield RP101442.[6][7]

This metabolic pathway highlights the role of both Phase I (CYP3A4) and Phase II (NAT-2)

enzymes in the biotransformation of Ozanimod and the generation of its active metabolites.
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Metabolic conversion of Ozanimod to RP101442.

Pharmacological Activity and Quantitative Data
RP101442 is a potent and selective agonist of the S1P1 receptor. Its activity at S1P1

contributes to the overall mechanism of action of Ozanimod, which involves the internalization

of S1P1 receptors on lymphocytes, leading to their sequestration in lymph nodes and a

reduction of circulating lymphocytes that can infiltrate the central nervous system in multiple

sclerosis.[3][10]
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The following table summarizes the available quantitative data for RP101442 and, for

comparison, its parent drug Ozanimod and other key metabolites.

Compound Target Parameter Value Reference(s)

RP101442 S1P1 EC50 2.6 nM [11][12]

S1P5 EC50 171 nM [11][12]

Ozanimod S1P1 EC50 0.44 nM [12]

S1P5 EC50 11.1 nM [12]

RP101075 S1P1 EC50 0.27 nM [12]

S1P5 EC50 5.9 nM [12]

RP101988 S1P1 EC50 0.19 nM [12]

S1P5 EC50 32.8 nM [12]

Pharmacokinetic Profile:

While specific pharmacokinetic parameters (Cmax, Tmax, AUC) for RP101442 have been

estimated in clinical studies, the detailed data are not publicly available. It is characterized as a

minor active metabolite, and along with other minor active metabolites (RP101988 and

RP112289), it contributes to approximately 6% of the total circulating active drug exposure

following multiple doses of Ozanimod.[9] In contrast, the major active metabolites, CC112273

and CC1084037, account for approximately 73% and 15% of the total active drug exposure,

respectively.

Experimental Protocols
Detailed experimental protocols for the specific synthesis and biological evaluation of

RP101442 are not extensively published. However, based on the available literature and

standard methodologies, the following sections outline the likely approaches.

Synthesis and Characterization of RP101442
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The synthesis of RP101442 for use as a reference standard in analytical and biological assays

would likely involve the following general steps:

Synthesis of the precursor RP101075: This would be the initial step, likely involving multi-

step organic synthesis to construct the core structure of the molecule.

N-acetylation of RP101075: The final step would involve the selective N-acetylation of the

primary amine group on RP101075. This could be achieved using a suitable acetylating

agent, such as acetic anhydride or acetyl chloride, under controlled reaction conditions to

avoid side reactions.

Purification and Characterization: The synthesized RP101442 would be purified using

techniques like column chromatography or preparative high-performance liquid

chromatography (HPLC). The structure and purity of the final compound would be confirmed

using a suite of analytical methods, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C): To confirm the chemical

structure and connectivity of atoms.

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental

composition.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
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General Workflow for RP101442 Synthesis and Characterization
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Workflow for RP101442 synthesis.

In Vitro S1P1 Receptor Agonism Assay
The potency of RP101442 at the S1P1 receptor would be determined using an in vitro

functional assay. A common method is a receptor internalization assay or a G-protein activation

assay, such as a GTPγS binding assay.
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Example Protocol: S1P1 Receptor Internalization Assay

This type of assay measures the ability of a compound to induce the internalization of the S1P1

receptor from the cell surface, a key step in its mechanism of action.

Cell Culture: A stable cell line engineered to express human S1P1, often tagged with a

fluorescent protein (e.g., GFP), is used. Cells are cultured in appropriate media and

conditions.

Compound Preparation: A stock solution of RP101442 is prepared in a suitable solvent (e.g.,

DMSO) and then serially diluted to create a range of concentrations for testing.

Assay Procedure:

Cells are seeded into multi-well plates and allowed to adhere.

The cells are then treated with the various concentrations of RP101442. A known S1P1

agonist is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

The plates are incubated for a specific period (e.g., 1-3 hours) at 37°C to allow for receptor

internalization.

Detection and Analysis:

The internalization of the fluorescently tagged S1P1 receptor is quantified using high-

content imaging or flow cytometry. The signal from the cell surface decreases as the

receptors are internalized into intracellular vesicles.

The data are analyzed to generate a concentration-response curve, from which the EC50

value (the concentration of the compound that produces 50% of the maximal response) is

calculated.
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S1P1 Receptor Internalization Assay Workflow
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S1P1 receptor assay workflow.

Bioanalytical Method for Quantification in Plasma
The quantification of RP101442 and other Ozanimod metabolites in biological matrices like

plasma is crucial for pharmacokinetic studies. A validated liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method is the standard approach.
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General LC-MS/MS Protocol:

Sample Preparation:

Plasma samples are thawed, and an internal standard (a stable isotope-labeled version of

the analyte) is added.

The analytes (Ozanimod and its metabolites) are extracted from the plasma matrix. This

can be done using protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation:

The extracted sample is injected into an HPLC or UHPLC system.

The analytes are separated on a C18 reversed-phase column using a gradient elution with

a mobile phase typically consisting of an aqueous component (e.g., water with formic acid)

and an organic component (e.g., acetonitrile or methanol).

Mass Spectrometric Detection:

The separated analytes are introduced into a tandem mass spectrometer equipped with

an electrospray ionization (ESI) source.

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific

precursor-to-product ion transitions are monitored for each analyte and the internal

standard to ensure selectivity and sensitivity.

Quantification:

The peak areas of the analytes are measured and compared to the peak areas of the

internal standard.

A calibration curve, prepared by spiking known concentrations of the analytes into a blank

matrix, is used to determine the concentration of the analytes in the unknown samples.

Conclusion
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RP101442 is an active metabolite of Ozanimod that, despite its minor contribution to the overall

systemic exposure of active moieties, exhibits potent agonist activity at the S1P1 receptor. Its

formation via N-acetylation of the precursor RP101075 demonstrates the complex metabolic

fate of Ozanimod. Understanding the pharmacology and pharmacokinetics of all active

metabolites, including RP101442, is essential for a comprehensive characterization of the

clinical profile of Ozanimod. Further research to fully elucidate the specific contribution of

RP101442 to the therapeutic efficacy and safety of Ozanimod would be of value to the scientific

community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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